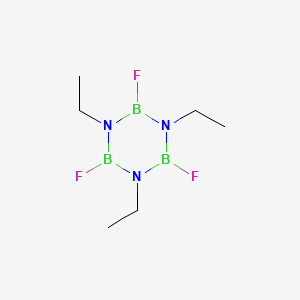
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane is a unique chemical compound characterized by its triazatriborinane ring structure, which includes alternating nitrogen and boron atoms. The presence of ethyl and fluoro substituents adds to its distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trihalides with triazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane and tetrahydrofuran, and the reaction temperature is maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, where the ethyl or fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted triazatriborinane derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a catalyst in certain organic reactions.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trifluoro-2,4,6-triiodobenzene: Known for its halogen bonding interactions and use in supramolecular chemistry.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Utilized in organic synthesis and material science.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Used in the production of liquid crystals and advanced materials.
Uniqueness
1,3,5-Triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane stands out due to its triazatriborinane ring structure, which imparts unique chemical and physical properties
Properties
CAS No. |
668-96-2 |
|---|---|
Molecular Formula |
C6H15B3F3N3 |
Molecular Weight |
218.6 g/mol |
IUPAC Name |
1,3,5-triethyl-2,4,6-trifluoro-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H15B3F3N3/c1-4-13-7(10)14(5-2)9(12)15(6-3)8(13)11/h4-6H2,1-3H3 |
InChI Key |
OYFHYZKNXAUKQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N(B(N1CC)F)CC)F)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
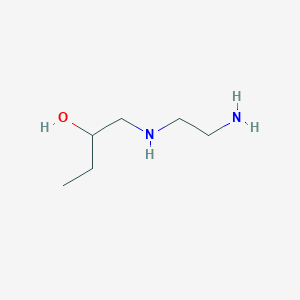
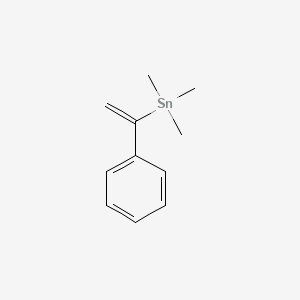
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
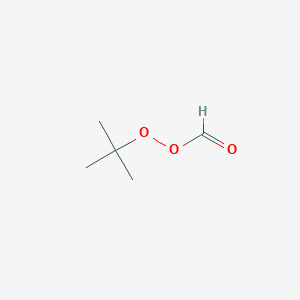
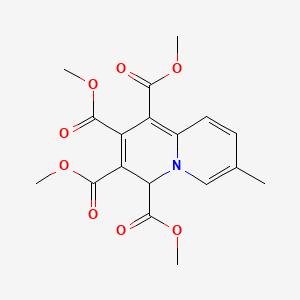
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)

